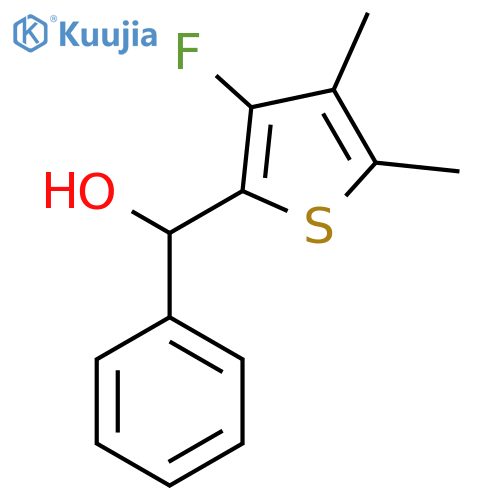

Cas no 1247601-25-7 ((3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol)

1247601-25-7 structure

商品名:(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol

CAS番号:1247601-25-7

MF:C13H13FOS

メガワット:236.305125951767

MDL:MFCD07775465

CID:5157932

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol

- (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol

-

- MDL: MFCD07775465

- インチ: 1S/C13H13FOS/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3

- InChIKey: QPQJQDOGAWZZLQ-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=C(C)C(=C1C(C1C=CC=CC=1)O)F

計算された属性

- せいみつぶんしりょう: 236.067

- どういたいしつりょう: 236.067

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 48.5

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512178-1g |

(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol |

1247601-25-7 | 97% | 1g |

¥3031.0 | 2023-04-04 | |

| abcr | AB428440-5 g |

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol |

1247601-25-7 | 5g |

€1373.40 | 2023-06-16 | ||

| abcr | AB428440-1g |

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol; . |

1247601-25-7 | 1g |

€1621.70 | 2025-02-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648079-5g |

(3-Fluoro-4-methylphenyl)(5-methylthiophen-2-yl)methanol |

1247601-25-7 | 98% | 5g |

¥15997.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648079-1g |

(3-Fluoro-4-methylphenyl)(5-methylthiophen-2-yl)methanol |

1247601-25-7 | 98% | 1g |

¥6409.00 | 2024-08-09 | |

| abcr | AB428440-5g |

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol |

1247601-25-7 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB428440-1 g |

3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol |

1247601-25-7 | 1g |

€594.40 | 2023-06-16 | ||

| Ambeed | A667714-1g |

(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol |

1247601-25-7 | 97% | 1g |

$441.0 | 2024-04-25 |

(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

1247601-25-7 ((3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1247601-25-7)(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol

清らかである:99%

はかる:1g

価格 ($):397.0